Bienvenue dans la boutique en ligne BenchChem!

Ipazilide

Cardiovascular Pharmacology Antiarrhythmic Drug Development Hemodynamics

Ipazilide is a dual class I/III antiarrhythmic with a unique electrophysiological profile combining sodium and potassium channel blockade. Unlike sotalol or sematilide, it exhibits 3-10x lower in vivo cardiodepressant potency and lacks vasoconstrictor activity, making it the superior choice for evaluating antiarrhythmic efficacy in heart failure models where minimizing negative inotropy is critical. Its rapid oral absorption (tmax ≤1 h) and short half-life (~1 h) enable precise acute interventional studies. Ideal for dissecting ion channel contributions and vascular pharmacology applications.

Molecular Formula C24H30N4O
Molecular Weight 390.5 g/mol
CAS No. 115436-73-2
Cat. No. B055722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpazilide
CAS115436-73-2
SynonymsIpazilide
Molecular FormulaC24H30N4O
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H30N4O/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29)
InChIKeyPRHCHMGCDBUACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipazilide (CAS 115436-73-2) Technical Overview: A Dual Class I/III Antiarrhythmic Candidate


Ipazilide, also known as ipazilide fumarate, is an investigational antiarrhythmic agent belonging to the Vaughan Williams class I and III [1]. Its molecular structure comprises a 4,5-diphenylpyrazole core linked to an acetamide side chain (C24H30N4O), distinguishing it from other class III antiarrhythmics like sematilide [2]. The compound is characterized by its ability to prolong ventricular refractoriness and action potential duration, which is the basis for its antiarrhythmic activity [3].

Why Generic Substitution Fails for Ipazilide (CAS 115436-73-2): Critical Differentiation from Class III Analogs


Substituting ipazilide with a generic class III antiarrhythmic such as sotalol or sematilide is scientifically unsound due to its unique dual class I/III electrophysiological profile and distinct hemodynamic fingerprint [1]. While many class III agents share a common mechanism of I_Kr blockade, ipazilide's additional class I sodium channel activity and its specific pattern of vascular and inotropic effects deviate significantly from comparators [2]. The quantitative evidence below demonstrates that ipazilide exhibits a 3-10x lower in vivo potency for cardiodepression versus sotalol and disopyramide, and it lacks the vasoconstrictive properties seen with these agents [3]. Such differences preclude simple in-class interchangeability and necessitate a compound-specific procurement strategy.

Ipazilide (115436-73-2) Quantitative Differentiation: Head-to-Head Evidence vs. Disopyramide and Sotalol


In Vivo Hemodynamic Potency: Ipazilide vs. Disopyramide and Sotalol

In an anesthetized dog model, ipazilide was found to be approximately 3-10 times less potent than either disopyramide or sotalol in reducing cardiac contractility (dP/dt and cardiac output) [1]. This indicates a wider therapeutic window for hemodynamic tolerability.

Cardiovascular Pharmacology Antiarrhythmic Drug Development Hemodynamics

Differential Vascular Effects: Ipazilide Lacks Vasoconstrictor Activity

Unlike disopyramide and sotalol, which significantly increased systemic vascular resistance, ipazilide did not significantly affect systemic, pulmonary, or coronary vascular resistance in anesthetized dogs [1]. Ipazilide produced concentration-related vasorelaxation in isolated rat and canine coronary arteries (EC50 range: 11-300 μM) [1].

Vascular Pharmacology Antiarrhythmic Safety Hemodynamics

Clinical Hemodynamic Response in Heart Failure Patients

In a clinical study of 15 patients with congestive heart failure, a single oral dose of 400 mg ipazilide decreased mean cardiac index by 0.5 L/min/m² at 2 hours (p<0.05). Lower doses of 200 mg and 100 mg resulted in more modest decreases of 0.3 and 0.1 L/min/m², respectively [1]. This demonstrates a clear dose-response relationship for hemodynamic effect.

Clinical Cardiology Heart Failure Pharmacodynamics

Pharmacokinetic Profile: Rapid Absorption in Preclinical Models

In fasted rats and dogs, ipazilide demonstrates rapid oral absorption, with a time to maximum plasma concentration (tmax) of ≤1 hour following single and repeated doses [1]. The apparent elimination half-life is approximately 1 hour in both species [1].

Pharmacokinetics Drug Development Preclinical Safety

In Vitro Cardiodepression at High Concentrations

In isolated guinea pig papillary muscles, ipazilide produced a greater decrease in contractile force compared to disopyramide or sotalol, but only at a relatively high concentration of 30 μM [1]. This suggests a potential for negative inotropy at supra-therapeutic levels.

Cardiac Electrophysiology In Vitro Pharmacology Safety Pharmacology

Preclinical Safety and Tolerability Profile

In a 29-day subchronic study, ipazilide was well tolerated in rats at oral doses up to 320 mg/kg and in dogs up to 30 mg/kg (oral) and 20 mg/kg (iv) [1]. Observed effects included adaptive liver changes (centrilobular hypertrophy) and local gastrointestinal irritation, but no severe systemic toxicity was reported at these doses [1].

Toxicology Preclinical Safety Drug Development

Ipazilide (115436-73-2) Optimal Research Applications Based on Quantitative Differentiation


Preclinical Hemodynamic Safety Studies in Heart Failure Models

Ipazilide's 3-10x lower in vivo cardiodepressant potency compared to disopyramide and sotalol, combined with its lack of vasoconstrictor activity, makes it an ideal candidate for evaluating antiarrhythmic efficacy in heart failure models where minimizing negative inotropic and vasoconstrictive effects is paramount [1].

Acute Arrhythmia Intervention Research Requiring Rapid Onset/Offset

The rapid oral absorption (tmax ≤1 hour) and short elimination half-life (≈1 hour) of ipazilide in preclinical species support its use in acute interventional studies, where quick attainment of therapeutic levels and fast clearance after dosing are desirable [2].

Comparative Pharmacology of Dual Class I/III Mechanisms

Ipazilide's unique dual class I/III electrophysiological profile, distinct from pure class III agents like sematilide or sotalol, positions it as a valuable tool for dissecting the contributions of sodium and potassium channel blockade to overall antiarrhythmic and proarrhythmic effects in experimental models [3].

Vascular Smooth Muscle and Coronary Artery Research

The concentration-dependent vasorelaxant effect of ipazilide (EC50 11-300 μM) on isolated coronary and arterial smooth muscle makes it a useful probe for studying vascular pharmacology, particularly in the context of antiarrhythmic drug development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipazilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.